molecular formula C7H10O3 B152699 Methyl 3,4-dihydro-2H-pyran-6-carboxylate CAS No. 129201-92-9

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Cat. No. B152699
M. Wt: 142.15 g/mol
InChI Key: VMRNOXLRRZQVNX-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are characterized by a six-membered ring structure containing one oxygen atom and five carbon atoms. The specific compound is a derivative of this class, featuring additional functional groups that contribute to its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyran derivatives has been explored through various green and efficient methodologies. For instance, a one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates has been described, which is performed in water without the need for a catalyst, leading to good yields . Another study presents a single-step multicomponent reaction utilizing K2CO3 as a catalyst in an aqueous medium to synthesize a multifunctional 4H-pyran-3-carboxylate, highlighting the operational ease and eco-friendly nature of the process . Additionally, microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support has been developed for the synthesis of similar pyran derivatives, which simplifies the purification process and improves yield and purity .

Molecular Structure Analysis

The molecular structure of pyran derivatives has been confirmed through various analytical techniques. NMR, FT-IR, and single crystal X-ray crystallography have been employed to elucidate the structure of synthesized compounds . Theoretical calculations, such as Mulliken population, HOMO-LUMO, and MEP analysis, have also been executed to compare with experimental data, showing good consistency . X-ray studies of specific derivatives have provided detailed insights into the crystal structure, including hydrogen bonding and π-π interactions within the unit cell .

Chemical Reactions Analysis

The reactivity of methyl 3,4-dihydro-2H-pyran-6-carboxylate derivatives has been studied extensively. Reactions with sulfuric and hydrochloric acids, acetic anhydride, and alcohols have been explored, leading to the development of novel methods for the preparation of substituted derivatives of cyclopentenone, pyrano[2,3-d]-pyrimidine, 5-oxo-3-phenylpentanoic acid, and nicotinic acid nitrile . These studies demonstrate the potential of these compounds as structural components for the synthesis of carbo- and heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are closely related to their molecular structure. The crystalline nature of these compounds has been studied using single-crystal X-ray diffraction, revealing information about the unit cell parameters and the stabilization of molecules within the crystal lattice . Theoretical investigations, including semiempirical and density functional theory calculations, have been performed to understand the molecular geometry, vibrational frequencies, and conformational flexibility of these compounds . Additionally, frontier molecular orbitals analysis and thermodynamic properties have been assessed to provide a comprehensive understanding of the title compound's behavior under various conditions .

Scientific Research Applications

“Methyl 3,4-dihydro-2H-pyran-6-carboxylate” is a specific derivative of the 2H-Pyran structure . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . They are important in the field of organic chemistry, particularly in the synthesis of heterocycles .

The synthesis of 2H-Pyrans has seen recent advances, with various methods being developed to access 2H-Pyrans . These methods often involve complex organic reactions, and the resulting 2H-Pyrans can be used as intermediates in the synthesis of more complex structures .

Another related structure, the 3,4-Dihydro-2(1H)-pyridone, is a privileged structure due to its biological activity against a broad range of targets . It’s also important as a synthetic precursor of a variety of compounds with marked biological activity .

properties

IUPAC Name

methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRNOXLRRZQVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560685
Record name Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

CAS RN

129201-92-9
Record name Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Duan, W Liu, L Chen, J Pan, Y Liu, K Lin… - Synthetic …, 2021 - Taylor & Francis
An unexpected acetyl migration is found in the product of Staudinger reduction to prepare the 4(R)-epimer of zanamivir and laninamivir octanoate as the impurity of drug substance. The …
Number of citations: 1 www.tandfonline.com
J Shen, Q An, D Liu, Y Liu… - Chinese Journal of …, 2012 - Wiley Online Library
An Efficient Asymmetric Domino Reaction of Amino Aldehyde to β,γ╒Unsaturated Page 1 FULL PAPER * E-mail: wanbin@sjtu.edu.cn; Tel.: 0086-021-54743265; Fax: …
Number of citations: 15 onlinelibrary.wiley.com
J Shen, D Liu, Q An, Y Liu… - Advanced Synthesis & …, 2012 - Wiley Online Library
(2S,3aR,7aS)‐Perhydroindolic acid, the key intermediate in the synthesis of trandolapril, and its trans‐isomers, were readily prepared. These proline‐like molecules are unique in that …
Number of citations: 34 onlinelibrary.wiley.com
Y Zou - 2011 - era.library.ualberta.ca
Sialidase enzymes play an important role in regulation of cellular activities by hydrolyzing the terminal, non-reducing sialic acids attached to various glycolipids, glycoproteins, and …
Number of citations: 5 era.library.ualberta.ca
MS Shukla, PE Hande, S Chandra - ChemistrySelect, 2022 - Wiley Online Library
The role of chiral metal catalysts in asymmetric reactions has developed a new forte for researchers worldwide to boost chiral synthesis in various sectors. By controlling specific …
J Daviesa, D Leonoria - scholar.archive.org
Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2014 Page 1 S-1 The First Calcium-Catalysed Nazarov Cyclisation Jacob …
Number of citations: 0 scholar.archive.org

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